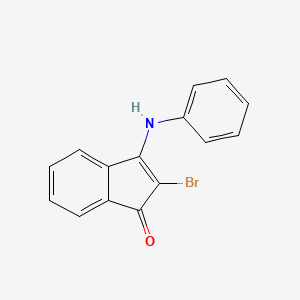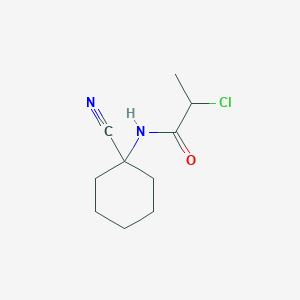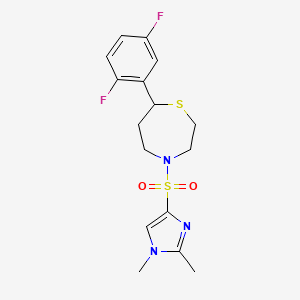![molecular formula C10H18O2 B2709376 [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol CAS No. 117933-62-7](/img/structure/B2709376.png)
[1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol, also known as HMDCM, is a compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. HMDCM is a cyclic alcohol that contains a hydroxymethyl group and two methyl groups attached to a cyclohexene ring.
作用機序
The mechanism of action of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol is not well understood, but it is believed to act as a nucleophile in chemical reactions. The hydroxymethyl group on the cyclohexene ring is highly reactive and can participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol. However, some studies have suggested that [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol may have antioxidant properties and could potentially be used as a therapeutic agent for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of complex molecules. However, the limited availability and high cost of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol can be a significant limitation for some research projects.
将来の方向性
There are several potential future directions for research on [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol. One area of interest is the development of new synthetic methods for the production of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol and related compounds. Another area of interest is the investigation of the potential therapeutic applications of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol, particularly in the treatment of oxidative stress-related diseases. Finally, the use of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol as a chiral auxiliary in asymmetric synthesis is an area of ongoing research, and further studies are needed to fully understand its potential in this field.
Conclusion
In conclusion, [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol is a cyclic alcohol that has gained significant attention in recent years due to its potential applications in various scientific research fields. The synthesis of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol is a multi-step process, and it has been studied extensively for its potential applications in organic chemistry and asymmetric synthesis. While the mechanism of action of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol is not well understood, it is believed to act as a nucleophile in chemical reactions. Further research is needed to fully understand the potential therapeutic applications of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol and to develop new synthetic methods for its production.
合成法
The synthesis of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol is a multi-step process that involves the reaction of 2,4-dimethylcyclohex-2-ene-1,4-diol with paraformaldehyde in the presence of a strong acid catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to produce [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol. The yield of this reaction is typically around 60-70%.
科学的研究の応用
[1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol is in the field of organic chemistry, where it can be used as a building block for the synthesis of more complex molecules. [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol can also be used as a chiral auxiliary in asymmetric synthesis, where it can help to control the stereochemistry of the reaction.
特性
IUPAC Name |
[1-(hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8-3-4-10(6-11,7-12)9(2)5-8/h5,9,11-12H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHYFMJLDZPNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CCC1(CO)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2709293.png)


![N-(2,4-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2709297.png)
![2-(naphthalen-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2709300.png)






![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2709311.png)
![4,6-Dimethyl-2,3-bis[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2709314.png)
